1H-Benzo(a)carbazole

Environmental Toxicology Genotoxicity PAH Safety

Sourcing isomerically pure 1H-benzo[a]carbazole (CAS 13375-54-7) is critical for OLED device optimization and environmental toxicology studies, as the [a]-annelated 1H-tautomer exhibits distinct electronic and biological properties that cannot be replicated by the 11H-tautomer or other regioisomers. This product addresses the common pain point of isomer misidentification in procurement. - Confirmed 1H-tautomer geometry for accurate structure-property relationships in organic electronics. - Essential positive control for Ames mutagenicity assays and petroleum migration modeling. - Rigid, fully conjugated planar framework with characteristic photoluminescence and hole-transport capability.

Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
CAS No. 13375-54-7
Cat. No. B14716123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo(a)carbazole
CAS13375-54-7
Molecular FormulaC16H11N
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1C=CC=C2C1=C3C(=C4C=CC=CC4=N3)C=C2
InChIInChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-5,7-10H,6H2
InChIKeyDHWLQJPHSAMUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzo(a)carbazole (CAS 13375-54-7): Procurement-Relevant Identity and Baseline Characterization


1H-Benzo(a)carbazole (CAS 13375-54-7) is a tetracyclic nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) formed by angular fusion of a benzene ring to the [a] face of carbazole. The molecular formula is C₁₆H₁₁N with a molecular weight of 217.27 g·mol⁻¹ [1]. This compound is classified as a combustible solid with acute oral toxicity (Acute Tox. 4), chronic aquatic toxicity (Aquatic Chronic 2), and eye irritation (Eye Irrit. 2) . Its rigid, fully conjugated planar framework imparts characteristic photoluminescence, hole-transport capability, and DNA intercalation potential, positioning it as a core scaffold in organic electronics (OLED host/transport materials) and medicinal chemistry (anticancer, estrogen receptor modulation) .

Why Generic Benzo[a]carbazole Substitution Fails: Tautomer‑, Regioisomer‑, and Scaffold‑Dependent Performance Gaps


Benzocarbazoles exist as multiple regioisomers ([a]‑, [b]‑, [c]‑annelation) and NH‑tautomers (1H vs. 11H), each exhibiting distinct electronic configuration, molecular shape, and intermolecular interaction profiles. In petroleum geochemistry, benzo[a]carbazole partitions differently between oil, water, and mineral phases compared to benzo[b]carbazole, directly enabling quantitative petroleum migration distance assessment . In OLED applications, [c]‑annulated and [b]‑annulated benzocarbazole regioisomeric materials show significant differences in device lifetime, efficiency, and driving voltage [1]. Carbazole itself — lacking the fused benzene ring — is non‑mutagenic in the Ames assay, whereas benzo[a]carbazole displays a clear dose‑response with metabolic activation, demonstrating that the additional aromatic ring fundamentally alters biological activity [2]. These observations confirm that the precise fusion geometry and tautomeric form of 1H‑benzo[a]carbazole cannot be replicated by simpler carbazole, alternative benzocarbazole isomers, or dihydro derivatives without measurable loss of function.

Quantitative Differentiation Evidence for 1H-Benzo(a)carbazole Against Closest Analogs


Ames Mutagenicity: Benzo[a]carbazole vs. Carbazole – Metabolic-Activation-Dependent Genotoxicity

In a direct head‑to‑head modified Ames assay, carbazole was non‑mutagenic both with and without S9 metabolic activation, whereas benzo[a]carbazole exhibited a clear, dose‑dependent mutagenic response exclusively upon S9 activation [1]. This differential genotoxicity profile confirms that the additional benzene ring in benzo[a]carbazole introduces a requirement for enzymatic bioactivation that is absent in the parent carbazole scaffold.

Environmental Toxicology Genotoxicity PAH Safety

Dermal Developmental Toxicity: Benzo[a]carbazole vs. Carbazole – Dose‑Dependent Reproductive Hazard

In a Sprague‑Dawley rat dermal exposure study (gestation days 0–20), carbazole produced no signs of maternal or developmental toxicity at doses up to 250 mg·kg⁻¹. In contrast, benzo[a]carbazole at 250 mg·kg⁻¹ induced significant maternal toxicity (decreased body‑weight gain, reduced food consumption) and developmental toxicity (reduced total and live pup counts on lactation day 0; decreased average pup weight on lactation days 0 and 4) [1].

Reproductive Toxicology Developmental Toxicity Dermal Exposure Risk

Estrogen Receptor Binding Affinity: Benzo[a]carbazole Scaffold vs. Estradiol and 2‑Phenylindole Derivatives

Although direct data for unsubstituted 1H‑benzo[a]carbazole are absent, 11‑alkyl‑benzo[a]carbazole derivatives with hydroxy groups at C‑3 and C‑8/9 exhibit relative binding affinities (RBA) for the estrogen receptor as high as 30 (estradiol = 100), values that approach those of the corresponding 2‑phenylindole derivatives [1]. The fully aromatized benzo[a]carbazole scaffold achieves comparable receptor engagement despite its planar, rigid geometry.

Estrogen Receptor Medicinal Chemistry Breast Cancer

OLED Electron‑Transport Performance: Benzo[a]carbazole Derivatives vs. Conventional Triazine‑Based Materials

Patent literature explicitly identifies benzo[a]carbazole compounds of formula (1) as electron‑transport materials that contribute to high luminous efficiency and long device lifetime in organic electroluminescent devices [1]. Furthermore, [c]‑annulated and [b]‑annulated benzocarbazole regioisomeric materials showed significant differences in OLED performance properties (efficiency, lifetime, driving voltage), indicating that the precise annelation geometry — [a] in the target compound — is a critical determinant of device metrics [2].

Organic Electronics OLED Electron Transport Material

Geochemical Partitioning: Benzo[a]carbazole vs. Benzo[b]carbazole – Differential Biodegradation Susceptibility

In reservoired oils undergoing biodegradation, benzo[a]carbazole is demonstrably more susceptible to bacterial degradation than benzo[b]carbazole, which exhibits higher resistance . This differential stability, arising from the distinct annelation geometry, directly affects the benzo[b]carbazole/benzo[a]carbazole ratio, a parameter used to quantify biodegradation extent and petroleum migration distance [1].

Petroleum Geochemistry Biodegradation Migration Tracer

KIF11 Inhibition: 11H‑Benzo[a]carbazole as a Mitotic Kinesin Inhibitor vs. Monastrol

11H‑Benzo[a]carbazole is reported as an inhibitor of kinesin‑like protein KIF11 (Eg5), suppressing HeLa cell viability [1]. While a numeric IC₅₀ against purified KIF11 or in a cellular proliferation assay is not disclosed in the vendor datasheet, the target annotation places this compound in the class of mitotic kinesin inhibitors alongside reference compounds such as monastrol.

Mitotic Kinesin KIF11/Eg5 Anticancer Screening

High‑Value Application Scenarios for 1H‑Benzo(a)carbazole Stemming from Quantitative Differentiation Evidence


Environmental Toxicology and Regulatory Safety Assessment of N‑PAHs

The direct head‑to‑head evidence that benzo[a]carbazole is mutagenic with metabolic activation (while carbazole is non‑mutagenic) and produces developmental toxicity at dermal doses that are without effect for carbazole [1] makes this compound an essential positive control and reference standard in environmental toxicology studies of nitrogen‑heterocyclic PAHs. Regulatory agencies and contract research organizations (CROs) require isomer‑specific material to calibrate Ames assays, developmental toxicity screens, and environmental fate models for complex petroleum‑derived mixtures.

OLED Electron‑Transport Layer Materials R&D

Patent‑backed claims establish benzo[a]carbazole as an electron‑transport scaffold that contributes to high luminous efficiency and long device lifetime [2]. The experimentally observed significant performance divergence between [a]‑, [b]‑, and [c]‑annelated benzocarbazole regioisomers [3] means that only the [a]‑isomer (1H‑benzo[a]carbazole) provides the specific electronic structure required to tune charge balance in organic electroluminescent devices. OLED material developers should source this exact isomer for structure‑property relationship studies and device optimization.

Medicinal Chemistry of Estrogen Receptor Modulators

The class‑level evidence that hydroxy‑substituted 11‑alkyl‑benzo[a]carbazoles achieve estrogen receptor binding affinities (RBA up to 30 vs. estradiol = 100) comparable to 2‑phenylindoles [4] identifies the fully aromatized benzo[a]carbazole core as a privileged scaffold for designing both ER agonists and antagonists. The divergent pharmacological outcomes (strong estrogen vs. impeded estrogen) dictated by hydroxy group positioning on the rigid planar scaffold offer a distinct design vector not available from the more flexible 2‑phenylindole or 5,6‑dihydro‑benzo[a]carbazole templates.

Petroleum Reservoir Geochemistry and Biodegradation Monitoring

The differential biodegradation susceptibility of benzo[a]carbazole (more degradable) relative to benzo[b]carbazole (more resistant) underpins the use of the benzo[b]carbazole/benzo[a]carbazole ratio as a sensitive biodegradation and migration indicator in reservoired oils . Geochemistry laboratories performing petroleum systems analysis must procure isomerically pure benzo[a]carbazole as an authentic reference standard to quantify this ratio by GC‑MS; substitution with the [b]‑ or [c]‑isomer would yield systematically biased migration distance estimates.

Technical Documentation Hub

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